molecular formula C13H8F2INO B11180899 N-(3,4-difluorophenyl)-3-iodobenzamide

N-(3,4-difluorophenyl)-3-iodobenzamide

Cat. No.: B11180899
M. Wt: 359.11 g/mol
InChI Key: ZHJRDSDZZJCSDC-UHFFFAOYSA-N
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Description

N-(3,4-Difluorophenyl)-3-iodobenzamide is a halogenated benzamide derivative characterized by a benzamide core substituted with an iodine atom at the 3-position of the benzene ring and a 3,4-difluorophenyl group attached to the amide nitrogen.

The 3,4-difluorophenyl group enhances lipophilicity and may modulate metabolic stability compared to non-fluorinated analogs. Crystallographic studies of related compounds (e.g., N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide) reveal planar aromatic systems and intermolecular hydrogen bonding patterns that stabilize crystal structures, suggesting similar behavior in the target compound .

Properties

Molecular Formula

C13H8F2INO

Molecular Weight

359.11 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-3-iodobenzamide

InChI

InChI=1S/C13H8F2INO/c14-11-5-4-10(7-12(11)15)17-13(18)8-2-1-3-9(16)6-8/h1-7H,(H,17,18)

InChI Key

ZHJRDSDZZJCSDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)NC2=CC(=C(C=C2)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-difluorophenyl)-3-iodobenzamide typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen Substitutions

  • N-(3,4-Difluorophenyl)-3,4,5-trimethoxybenzamide (C₁₆H₁₃F₂NO₄): This analog replaces the iodine atom with a 3,4,5-trimethoxybenzoyl group. It exhibits planar geometry (mean deviation: 0.027 Å for the benzoyl group) and a small dihedral angle (2.33°) between aromatic rings, facilitating intermolecular N–H···O hydrogen bonds. It has been studied as a tyrosinase inhibitor, with implications for cosmetic applications .
  • N-(3,4-Dimethylphenyl)-3-iodobenzamide (Y030-3269, C₁₅H₁₄INO): This compound substitutes the difluorophenyl group with a 3,4-dimethylphenyl moiety. The methyl groups enhance hydrophobicity, which may improve membrane permeability.

Iodobenzamide Derivatives with Varied Substituents

  • N-(3-Fluorophenyl)-4-iodobenzamide (C₁₃H₉FINO): The iodine atom is positioned at the 4-position of the benzamide ring, and the fluorophenyl group is mono-substituted. This positional isomer may exhibit distinct electronic properties and binding affinities compared to the 3-iodo derivative .
  • The benzoxazole moiety may enhance selectivity for specific biological targets, such as kinases or receptors .

Non-Iodinated Analogues

  • N-(3,4-Difluorophenyl)-3-methylbenzamide (C₁₄H₁₁F₂NO): Replaces iodine with a methyl group, reducing molecular weight and polar surface area. This modification could alter solubility and metabolic stability .

Research Findings and Trends

  • Tyrosinase Inhibition : Analogues like N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide demonstrate that fluorinated benzamides can inhibit melanin synthesis, though potency varies with substituents .
  • Crystallographic Insights : Software such as SHELXL and ORTEP-3 have been critical in resolving the planar geometries and hydrogen-bonding networks of these compounds, aiding in structure-activity relationship (SAR) studies .

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